2-Cyclopentene-1-acetaldehyde

Vue d'ensemble

Description

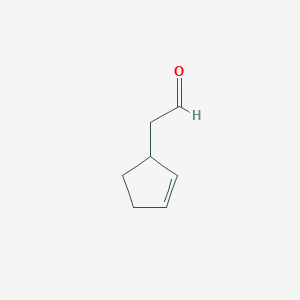

2-Cyclopentene-1-acetaldehyde is an organic compound with the molecular formula C7H10O. It is a cyclopentene derivative with an aldehyde functional group attached to the first carbon of the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Cyclopentene-1-acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-cyclopentene-1-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of cyclopentene, followed by oxidation of the resulting aldehyde.

Industrial Production Methods

In industrial settings, this compound can be produced via catalytic processes that involve the use of transition metal catalysts. These methods often employ high-pressure conditions and specific ligands to achieve high yields and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopentene-1-acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-cyclopentene-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to 2-cyclopentene-1-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

Oxidation: 2-Cyclopentene-1-carboxylic acid

Reduction: 2-Cyclopentene-1-methanol

Substitution: Various substituted cyclopentene derivatives

Applications De Recherche Scientifique

Applications in Organic Chemistry

2-Cyclopentene-1-acetaldehyde serves as a valuable intermediate in organic synthesis. Its applications include:

- Synthesis of Fragrance Compounds : The compound is utilized in the fragrance industry due to its pleasant odor profile. It acts as a key ingredient in formulating various fragrances .

- Building Block for Complex Molecules : It is employed as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization to create derivatives with enhanced properties .

Toxicity and Safety Assessments

Safety assessments are crucial for compounds used in consumer products. The toxicity profile of this compound has been evaluated through various studies:

- Genotoxicity : Studies indicate that this compound is not expected to be genotoxic based on read-across data from similar compounds. This suggests a favorable safety profile for its use in consumer products .

- Skin Sensitization : The compound has been classified as a moderate sensitizer based on human maximization tests. However, exposure levels during typical use are considered safe, being significantly below established thresholds .

Natural Occurrence and Biological Role

This compound has been identified in certain plant species, such as Actinidia polygama. Its presence in nature highlights its potential biological significance and suggests roles in plant metabolism or defense mechanisms against herbivores or pathogens .

Case Study 1: Fragrance Development

A notable case involves the formulation of a new fragrance line incorporating this compound due to its unique olfactory characteristics. Testing demonstrated that the compound contributed to a fresh, green note that enhanced the overall fragrance profile.

Case Study 2: Agrochemical Synthesis

In agrochemical research, this compound was used as a synthetic intermediate to develop novel insecticides. The resulting compounds exhibited improved efficacy against target pests while maintaining low toxicity to non-target organisms.

Mécanisme D'action

The mechanism of action of 2-Cyclopentene-1-acetaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The compound can also undergo cycloaddition reactions, forming new ring structures. The molecular targets and pathways involved vary depending on the specific application and the nature of the reacting species.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentene: A simple cycloalkene without the aldehyde functional group.

2-Cyclopentene-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

2-Cyclopentene-1-carboxylic acid: An oxidized form of 2-Cyclopentene-1-acetaldehyde with a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both a cyclopentene ring and an aldehyde functional group. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.

Activité Biologique

2-Cyclopentene-1-acetaldehyde, also referred to as 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 142.20 g/mol

- CAS Registry Number : 4501-58-0

The compound features a cyclopentene ring with an aldehyde functional group, which is crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study assessing various compounds for their ability to inhibit microbial growth, this compound was found to be effective against several bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed that the compound effectively scavenges free radicals, thereby reducing oxidative stress in biological systems. This activity suggests potential applications in food preservation and as a dietary supplement .

Cytotoxic Effects

Studies have demonstrated that this compound can inhibit tumor cell growth. The compound's α,β-unsaturated carbonyl moiety is responsible for its cytotoxic effects, which have been observed in various cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells through the activation of caspase pathways .

Study on Antimicrobial Efficacy

In a comparative study of essential oils and their components, including this compound, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of many conventional antibiotics, indicating its potential as a natural antimicrobial agent .

Research on Antioxidant Capacity

A detailed analysis using spectrophotometric methods revealed that this compound has a high antioxidant capacity compared to other tested compounds. The study highlighted its potential role in preventing oxidative damage in cellular models exposed to reactive oxygen species (ROS) .

Data Summary Table

Propriétés

IUPAC Name |

2-cyclopent-2-en-1-ylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1,3,6-7H,2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCRGRJKEZZBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298077 | |

| Record name | cyclopent-2-en-1-ylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19656-91-8 | |

| Record name | NSC120473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopent-2-en-1-ylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.